molecular formula C13H10N2O2 B045572 methyl 9H-pyrido[3,4-b]indole-1-carboxylate CAS No. 3464-66-2

methyl 9H-pyrido[3,4-b]indole-1-carboxylate

Cat. No. B045572
CAS RN: 3464-66-2
M. Wt: 226.23 g/mol
InChI Key: FRNCTTUBAHKEBZ-UHFFFAOYSA-N
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Description

Methyl 9H-pyrido[3,4-b]indole-1-carboxylate (MPC) is an indole-based compound that has recently been studied for its potential applications in scientific research. MPC is a synthetic molecule with a molecular weight of 224.25 g/mol, and is composed of carbon, hydrogen, and nitrogen atoms. It is a colorless liquid at room temperature and has a boiling point of 266 °C. MPC has been found to have a variety of properties, including antiviral, anti-inflammatory, and antifungal activities. In recent years, MPC has been studied for its potential use in laboratory experiments, and it has been found to have several advantages for these experiments.

Scientific Research Applications

  • Mutagenic Applications: A study by Murakami et al. (2010) identified 9-(4'-Aminophenyl)-9H-PYRIDO[3,4-b]INDOLE 2 as a mutagenic aminophenyl norharman with unique structure, suggesting potential applications in organic synthesis (Murakami et al., 2010).

  • Corrosion Inhibition: Indole derivatives, including 9H-pyrido[3,4-b]indole (norharmane) and 1-methyl-9H-pyrido[3,4-b]indole (harmane), have been found to effectively inhibit C38 steel corrosion in hydrochloric solutions, which has implications for industrial applications (Lebrini, Robert, & Roos, 2013).

  • Medical Research: Derivatives like 3-amino-9H-pyrido[3,4-b]indole and 3-amino-1-methyl-9H-pyrido[3,4-b]indole have been identified as effective inhibitors of sister chromatid exchanges in human cells, which can have implications in genetic research and potentially in cancer research (Tada, Saeki, & Oikawa, 1983).

  • Mass Spectrometry Applications: β-carboline alkaloids, closely related to methyl 9H-pyrido[3,4-b]indole-1-carboxylate, have been shown to be useful as matrices for matrix-assisted ultraviolet laser desorption time-of-flight mass spectrometry (MALDI/TOF-MS) of proteins and sulfated oligosaccharides (Nonami, Fukui, & Erra-Balsells, 1997).

  • Antifilarial Chemotherapy: Studies have indicated the potential of certain 9H-pyrido[3,4-b]indole derivatives as new lead compounds in antifilarial chemotherapy, suggesting their use in treating parasitic infections (Srivastava et al., 1999).

  • DNA Interaction Studies: Norharman and harman, derivatives of 9H-pyrido[3,4-b]indole, have been studied for their interactions with DNA, demonstrating effects like fluorescence quenching and changes in absorption spectra, which is relevant for molecular biology and genetic research (Hayashi, Nagao, & Sugimura, 1977).

Future Directions

The future directions for research on “methyl 9H-pyrido[3,4-b]indole-1-carboxylate” could involve further exploration of its synthesis methods, particularly the one-pot process involving alcohol oxidation, Pictet-Spengler cyclisation, and oxidative aromatisation . Additionally, more research is needed to understand its mechanism of action, particularly its inhibitory effect on CYP .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Methoxycarbonyl-beta-carboline are diverse. It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules . The precursor compounds for its biosynthesis include serotonin (syn. 5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates .

Molecular Mechanism

The molecular mechanism of action of 1-Methoxycarbonyl-beta-carboline is complex. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-Methoxycarbonyl-beta-carboline can vary with different dosages in animal models

Metabolic Pathways

1-Methoxycarbonyl-beta-carboline is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels.

properties

IUPAC Name

methyl 9H-pyrido[3,4-b]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNCTTUBAHKEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188208
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3464-66-2
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of methyl 9H-pyrido[3,4-b]indole-1-carboxylate?

A1: this compound is characterized by its β-carboline core structure. This core comprises an indole ring fused with a pyridine ring. The "1-methoxycarbonyl" designation indicates the presence of a methyl ester group (-COOCH3) attached to the first carbon atom of the β-carboline scaffold.

Q2: How is this compound synthesized?

A2: A recent study [] highlights a novel synthetic route for this compound. This one-pot method utilizes manganese dioxide (MnO2) to mediate three crucial steps:

    Q3: Where has this compound been found in nature?

    A3: this compound has been isolated from the leaves of the Ailanthus altissima tree []. This discovery highlights the presence of this compound in natural sources and prompts further investigation into its potential biological roles.

    Q4: Why is there interest in developing synthetic routes for this compound and related compounds?

    A4: The carboline ring system, inherent to this compound, represents a significant pharmacophore, a molecular framework known to interact with biological targets. This makes it valuable in drug discovery and development. Efficient synthetic routes allow researchers to generate diverse analogs containing this carboline moiety, potentially unlocking new therapeutic agents [].

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